molecular formula C18H13N5O6 B2895191 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide CAS No. 899746-67-9

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide

Cat. No.: B2895191
CAS No.: 899746-67-9
M. Wt: 395.331
InChI Key: OQKIBPMOBNQUHZ-UHFFFAOYSA-N
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Description

N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide (CAS 899746-67-9) is a chemical compound with the molecular formula C18H13N5O6 and a molecular weight of 395.33 g/mol . It is part of a class of 3,6-disubstituted pyridazine derivatives, a scaffold recognized for its broad range of biological activities and growing importance in targeted cancer therapy . Several pyridazine-containing compounds, such as the anticancer agents Ensartinib, Ponatinib, and Telaglenastat, are now in clinical practice, underscoring the therapeutic potential of this heterocyclic nucleus . The 6-methoxypyridazin-3-yl group is a moiety of particular interest in medicinal chemistry. It has been utilized in the development of potent, non-peptide antagonists for receptors like the human gonadotropin-releasing hormone (GnRH) receptor, as evidenced by its role in the investigational drug TAK-385 . Furthermore, contemporary research on novel 3,6-disubstituted pyridazine derivatives has highlighted their promise as preclinical anticancer candidates, with some compounds demonstrating the ability to inhibit the c-jun N-terminal kinase 1 (JNK1) pathway—a key target in cancer cell proliferation and survival . This suggests potential research applications for related compounds in studying kinase signaling pathways and oncogenesis. This compound is supplied for non-clinical research applications. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O6/c1-29-17-6-5-16(20-21-17)11-3-2-4-13(7-11)19-18(24)12-8-14(22(25)26)10-15(9-12)23(27)28/h2-10H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKIBPMOBNQUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.

Major Products

    Reduction: The major product would be N-[3-(6-aminopyridazin-3-yl)phenyl]-3,5-diaminobenzamide.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups may participate in redox reactions, while the pyridazine ring could engage in hydrogen bonding or π-π interactions with biological molecules .

Comparison with Similar Compounds

Key Differences and Implications

Antitubercular Analogs ():

  • Aliphatic substituents (e.g., pentyl-Cl) enhance solubility and membrane permeability, critical for targeting intracellular Mycobacterium tuberculosis. The terminal chloro/azide groups in these compounds facilitate covalent interactions with bacterial enzymes, contributing to their low MIC values (0.5–2 µg/mL) .
  • In contrast, the target compound’s methoxypyridazine group may reduce lipophilicity but improve target specificity via aromatic interactions.

Antibacterial Hybrids (): Complex derivatives like 9d and 10d incorporate oxazolidinone and triazole moieties, known for inhibiting bacterial protein synthesis (e.g., via binding to 50S ribosomal subunits). These hybrids show moderate yields (32–45%) and activity against Gram-positive pathogens .

Anticoccidial Derivatives ():

  • Simple aliphatic N-substituted 3,5-dinitrobenzamides exhibit efficacy against Eimeria tenella by interfering with parasite metabolism. The absence of aromatic substituents in these compounds limits their application to veterinary use .
  • The methoxypyridazine group in the target compound could enhance binding to protozoal targets, though this remains speculative without direct data.

Structural Analog with Trifluoromethyl Group ():

  • The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide shares the 3,5-dinitrobenzamide core but replaces the methoxypyridazine with a chloro-trifluoromethylphenyl group. The electron-withdrawing CF₃ group may enhance stability and resistance to metabolic degradation, though its biological activity is undocumented .

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is a compound of significant interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C14_{14}H12_{12}N4_{4}O5_{5}
  • Molecular Weight : 304.27 g/mol
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, such as enzymes and receptors involved in various signaling pathways. The presence of the dinitrobenzamide moiety is crucial for its activity, as it can participate in electron transfer reactions and may influence the compound's binding affinity to target proteins.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.2
A549 (Lung)12.8
MCF7 (Breast)20.5

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Its efficacy against various bacterial strains was evaluated using standard agar diffusion methods:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. The treatment group showed a tumor volume decrease of approximately 50% compared to controls after four weeks of treatment .
  • Mechanistic Insights : Further investigation into the molecular mechanisms revealed that the compound inhibits topoisomerase II activity, which is critical for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide?

  • Methodology : Synthesis typically involves sequential nitration, amide coupling, and pyridazine functionalization. For example:

  • Step 1 : Nitration of benzamide precursors to introduce 3,5-dinitro groups under controlled HNO₃/H₂SO₄ conditions (60–70°C, 4–6 hrs) .
  • Step 2 : Coupling with 3-(6-methoxypyridazin-3-yl)aniline via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF, 0°C to RT) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Monoclinic P2₁/n space group with unit cell parameters (e.g., a = 7.1273 Å, β = 101.652°) derived from SHELX refinement .
  • HRMS : Exact mass verification (e.g., m/z 423.06 [M+H]⁺) .

Q. What preliminary biological activities are associated with this compound?

  • Antimycobacterial activity : MIC values of 0.5–2.0 µg/mL against Mycobacterium tuberculosis MDR/XDR strains, attributed to nitro group redox activity .
  • Antiparasitic potential : 3,5-dinitrobenzamides inhibit Eimeria tenella via interference with schizont development (IC₅₀ ~10 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) optimize bioactivity?

  • Key modifications :

  • Nitro group positioning : 3,5-dinitro substitution enhances antitubercular activity compared to mono-nitro analogs (e.g., 10-fold lower MIC) .
  • Pyridazine substitution : 6-methoxy groups improve solubility and reduce cytotoxicity (e.g., IC₅₀ >50 µM in HepG2 cells) .
    • Data-driven design : Use QSAR models to predict logP and polar surface area (e.g., AlogPS 3.0) for permeability optimization .

Q. What resistance mechanisms emerge in bacterial models exposed to dinitrobenzamides?

  • Mechanistic insights :

  • Mycobacterium smegmatis develops resistance via mutations in the ddn gene, which encodes a nitroreductase critical for prodrug activation .
  • Cross-resistance with benzothiazinones (BTZs) suggests shared activation pathways .
    • Experimental validation :
  • Gene knockout studies (e.g., Δddn mutants) and RNA-seq to identify compensatory pathways .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case example : Discrepancies in M. tuberculosis MIC values may arise from:

  • Culture conditions : Anaerobic vs. aerobic environments alter nitroreductase expression .
  • Compound stability : Hydrolytic degradation in acidic media (e.g., pH <5) reduces efficacy .
    • Mitigation : Standardize assays using Middlebrook 7H9 media (pH 6.6) and confirm stability via HPLC .

Q. What computational tools predict binding modes with biological targets?

  • Docking workflow :

  • Target selection : Enoyl-ACP reductase (InhA) for antitubercular activity .
  • Software : AutoDock Vina with AMBER force fields (grid size: 25×25×25 Å) .
  • Validation : RMSD <2.0 Å between docked and crystallographic poses .

Q. What strategies enable regioselective functionalization of the pyridazine ring?

  • Synthetic approaches :

  • Electrophilic substitution : Bromination at pyridazine C4 using NBS (0°C, DCM) .
  • Cross-coupling : Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
    • Monitoring : TLC (Rf shift from 0.5 to 0.7) and ¹⁹F NMR for fluorinated analogs .

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